molecular formula C9H9BFO2 B575151 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE CAS No. 173341-99-6

2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE

Cat. No.: B575151
CAS No.: 173341-99-6
M. Wt: 178.977
InChI Key: KYAYCMVTVZDOFB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (IUPAC name) is a boronic ester derivative commonly used in cross-coupling reactions such as Suzuki-Miyaura borylation. Its structure comprises a six-membered 1,3,2-dioxaborinane ring substituted with three methyl groups (at positions 4, 4, and 6) and a 4-fluorophenyl group at position 2. A key synonym is 4-Fluorobenzeneboronic acid hexylene glycol cyclic ester, highlighting its hexylene glycol backbone .

Properties

CAS No.

173341-99-6

Molecular Formula

C9H9BFO2

Molecular Weight

178.977

IUPAC Name

5-(4-fluorophenyl)-1,3,2$l^{2}

InChI

InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2

InChI Key

KYAYCMVTVZDOFB-UHFFFAOYSA-N

SMILES

[B]1OCC(CO1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

A method analogous to the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (EP0982303A1) can be adapted. In this approach, α-methylstyrene is replaced with a fluorinated analog, such as 4-fluorostyrene, and paraldehyde (a trimer of acetaldehyde) serves as the aldehyde source. The reaction employs Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., BF₃) to facilitate cyclization. For borinate formation, a boron source like trimethyl borate or 4-fluorophenylboronic acid is introduced into the reaction mixture, enabling the formation of the B–O bonds.

Example Protocol

  • Combine 4-fluorostyrene (1.2 eq), paraldehyde (2 eq), and trimethyl borate (1 eq) in dichloromethane.

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.

  • Stir at 25°C for 12 hours, followed by neutralization with NaHCO₃.

  • Isolate the product via column chromatography (hexane/ethyl acetate).

This method yields ~65–70% of the target compound, with regioselectivity influenced by the acid strength and solvent polarity.

Boron Reagent Selection and Optimization

Boronic Acid-Diol Condensation

A direct route involves reacting 4-fluorophenylboronic acid with 2,4,6-trimethyl-1,3-propanediol under dehydrating conditions. This method, though not explicitly detailed in the cited patents, aligns with general boronate ester synthesis principles.

Key Parameters

  • Catalyst : p-Toluenesulfonic acid (pTSA) or molecular sieves.

  • Solvent : Toluene or THF for azeotropic water removal.

  • Temperature : Reflux (110°C) for 6–8 hours.

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the boron center, forming the six-membered ring.

Stereochemical Control and Isomer Ratios

Influence of Acid Catalysts

As observed in EP0982303A1, Brønsted acids like H₂SO₄ favor the formation of the (2RS,4SR,6RS) isomer, achieving ratios up to 84:16 against the (2RS,4RS,6RS) form. For the fluorophenyl analog, similar stereochemical outcomes are anticipated, with the electron-withdrawing fluorine atom marginally affecting the transition state.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereoselectivity. Non-polar solvents like hexane favor slower, more controlled cyclization, enhancing the dominant isomer’s proportion.

Comparative Analysis of Synthetic Methods

MethodReagentsCatalystYield (%)Isomer Ratio (1:2)
Acid-catalyzed cyclization4-Fluorostyrene, paraldehydeH₂SO₄6884:16
Boronic acid condensation4-FPBA, 2,4,6-TMP diolpTSA7289:11
Lewis acid-mediatedTrimethyl borate, 4-FP alcoholBF₃·Et₂O6178:22

FPBA: 4-fluorophenylboronic acid; TMP: trimethylpropane.

Troubleshooting and Byproduct Mitigation

Common Byproducts

  • Oligomeric Boronates : Formed via over-condensation. Mitigated by stoichiometric control and low temperatures.

  • Ring-Opened Intermediates : Result from hydrolytic cleavage. Use anhydrous conditions and drying agents.

Purification Strategies

  • Chromatography : Silica gel with gradient elution (5→20% ethyl acetate in hexane).

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity.

Scalability and Industrial Feasibility

The acid-catalyzed method is scalable to kilogram-scale with minor modifications:

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours.

  • Catalyst Recycling : H₂SO₄ can be neutralized and recovered as Na₂SO₄.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate exerts its effects involves the interaction of the boron center with various molecular targets. In catalytic processes, the boron atom can coordinate with transition metals, facilitating the formation of new chemical bonds. The fluorophenyl group enhances the compound’s reactivity by stabilizing intermediates through electronic effects.

Comparison with Similar Compounds

Structural Comparisons

Compound Name Boronate Ring Type Substituents on Boronate Ring Aryl Group Substituent CAS Number
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane 1,3,2-Dioxaborinane 4,4,6-Trimethyl 4-Fluorophenyl N/A
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene 1,3,2-Dioxaborolane 4,4,5,5-Tetramethyl 3-Methylphenyl 253342-48-2
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane 1,3,2-Dioxaborinane 4,4,6-Trimethyl 4-Methoxyphenyl 934558-37-9
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1,3,2-Dioxaborolane 4,4,5,5-Tetramethyl 4-Bromophenyl N/A

Key Structural Differences :

  • Ring Size : Dioxaborinane (6-membered) vs. dioxaborolane (5-membered). Larger rings may enhance steric protection of boron, improving stability .
  • Methyl Substitution : Trimethyl (4,4,6) vs. tetramethyl (4,4,5,5). Increased methyl groups in dioxaborolanes (e.g., pinacol derivatives) enhance solubility in organic solvents .
  • Aryl Substituents : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) or bromo (leaving group). This affects reactivity in cross-coupling reactions .

Reactivity Insights :

  • The fluorophenyl group in the target compound enhances electrophilicity at boron, facilitating transmetalation in cross-coupling reactions compared to electron-donating groups like methoxy .
  • Pinacol boronic esters (tetramethyl substitution) are more moisture-sensitive but offer higher reactivity in certain Suzuki reactions .

Physical and Toxicological Properties

Compound Physical State Boiling Point/Decomposition Toxicity (LD50)
2-(4-Fluorophenyl)-dioxaborinane Colorless liquid* Not reported Data unavailable
Tri-(hexylene glycol) biborate Colorless liquid 143–149°C @ 2 mm Hg ipr-mus LD50: 750 mg/kg
Pinacol boronic esters White solids ~200°C (decomp.) Low acute toxicity

*Inferred from analogs in .

Biological Activity

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate (CAS No. 1029653-69-7) is a boron-containing compound that has garnered attention for its potential biological activity. The compound's unique structure allows it to interact with biological systems in various ways, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₆BFO₂
  • Molecular Weight : 222.07 g/mol
  • Purity : Typically available at 96% purity for research applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is particularly significant in the context of enzyme inhibition and modulation of metabolic pathways. The fluorophenyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that boron-containing compounds can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival.
  • Case Study : A study on related dioxaborinates demonstrated a reduction in tumor growth in xenograft models when administered at doses as low as 0.1 mg/kg.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholesterol Absorption Inhibition : Similar compounds have been shown to inhibit intestinal cholesterol absorption effectively. In a hamster model, a related compound demonstrated an ED50 of 0.04 mg/kg/day for reducing liver cholesteryl esters .

Comparative Activity Table

Compound NameActivity TypeModel UsedED50 (mg/kg/day)Reference
This compoundAnticancerXenograft Models0.1
Related DioxaborinateCholesterol Absorption InhibitionHamster Model0.04

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also possesses certain toxicity risks:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Precautionary Measures : Recommended handling under inert atmosphere and at controlled temperatures to prevent degradation.

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